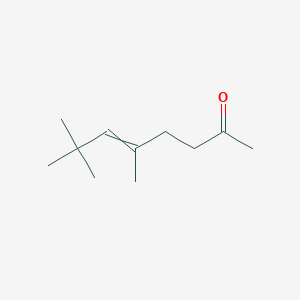

5,7,7-Trimethyloct-5-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61478-34-0 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

5,7,7-trimethyloct-5-en-2-one |

InChI |

InChI=1S/C11H20O/c1-9(6-7-10(2)12)8-11(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

ZJAFSWKCAMDHEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(C)(C)C)CCC(=O)C |

Origin of Product |

United States |

Contextualization Within Branched Unsaturated Ketone Chemistry

5,7,7-Trimethyloct-5-en-2-one belongs to the broad class of organic molecules known as α,β-unsaturated ketones, which feature a ketone functional group conjugated with a carbon-carbon double bond. The "branched" designation refers to the presence of substituent groups, in this case, three methyl groups, along the main carbon chain. This class of compounds is significant in organic chemistry due to the diverse reactivity afforded by the conjugated system, making them valuable intermediates in synthesis.

The synthesis of branched unsaturated ketones can be achieved through various methods, including acid-catalyzed couplings between alkynes and aldehydes or via aldol (B89426) condensation reactions. vulcanchem.comnih.gov These synthetic routes allow for the construction of complex molecular scaffolds. vulcanchem.com Research into α-branched α,β-unsaturated ketones has revealed their potential in medicinal chemistry, with some derivatives exhibiting antiproliferative activity against cancer cell lines. vulcanchem.comnih.gov The specific arrangement of the ketone, the double bond, and the alkyl branches in this compound defines its unique chemical identity and potential reactivity, which remains largely unexamined.

Current Challenges and Opportunities in Fundamental 5,7,7 Trimethyloct 5 En 2 One Research

Established and Emerging Synthetic Routes to this compound

The construction of the carbon skeleton of this compound can be approached through several key disconnection strategies. The most prominent among these are the aldol (B89426) condensation, Grignard-type reactions, and organocuprate additions.

Aldol Condensation: This classical carbon-carbon bond-forming reaction is a primary method for synthesizing α,β-unsaturated ketones. lumenlearning.comorganic-chemistry.orgthieme-connect.depressbooks.publibretexts.org The synthesis of this compound would likely involve the crossed aldol condensation of acetone (B3395972) with 3,3-dimethylpentanal. The reaction can be catalyzed by either acid or base, leading to a β-hydroxy ketone intermediate that subsequently dehydrates to form the target enone. pressbooks.publibretexts.org The steric hindrance of the aldehyde may require specific reaction conditions to favor the condensation product. lumenlearning.com A similar strategy has been successfully employed in the synthesis of the structurally related flavor compound, (S)-5-methylhept-2-en-4-one, via an aldol-based four-step sequence. mdpi.comresearchgate.net

Grignard and Organolithium Reactions: The addition of organometallic reagents to carbonyl compounds is a fundamental synthetic tool. organic-chemistry.orgstackexchange.com While direct addition of a Grignard or organolithium reagent to an α,β-unsaturated aldehyde would typically result in 1,2-addition to the carbonyl group, a vinylogous ester approach could be utilized. nih.govchemistrysteps.com For instance, the reaction of a suitable Grignard reagent with a vinylogous ester derived from a simpler ketone could provide a pathway to the desired carbon skeleton.

Organocuprate Addition: Gilman reagents, or organocuprates, are known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgchem-station.comlibretexts.orgchemistrysteps.comyoutube.com This method is particularly useful for introducing alkyl groups at the β-position. A potential route to this compound could involve the conjugate addition of a tert-pentyl cuprate (B13416276) to a suitable α,β-unsaturated ketone precursor. The reaction is known to be effective even for sterically hindered sites. chem-station.com

| Synthetic Route | Key Reactants | General Conditions | Potential Advantages | Potential Challenges |

| Aldol Condensation | Acetone, 3,3-Dimethylpentanal | Acid or base catalysis, often with heating for dehydration | Atom economical, well-established | Potential for self-condensation of acetone, steric hindrance may lower yield |

| Grignard Reaction | Vinylogous ester, appropriate Grignard reagent | Anhydrous ether solvent | Versatile for C-C bond formation | Requires multi-step sequence, potential for side reactions |

| Organocuprate Addition | α,β-unsaturated ketone, tert-pentyl cuprate | Anhydrous ether or THF solvent, low temperature | High regioselectivity for 1,4-addition | Requires preparation of the organocuprate reagent |

Stereoselective Synthesis of this compound and its Stereoisomers

Achieving stereocontrol in the synthesis of acyclic molecules like this compound, which possesses a stereocenter at the C5 position, requires sophisticated synthetic strategies.

Asymmetric Synthetic Approaches

The enantioselective synthesis of chiral ketones and their precursors is a well-developed field. For the synthesis of an enantiomerically enriched form of this compound, several asymmetric methods could be applied.

One approach involves the use of chiral catalysts in the key bond-forming step. For instance, proline and its derivatives have been shown to be effective organocatalysts for asymmetric aldol reactions, enabling the formation of chiral β-hydroxy ketones with high enantioselectivity. nih.govyoutube.com Subsequent dehydration would yield the chiral enone.

Another strategy involves the asymmetric hydrogenation of a prochiral precursor. Ruthenium complexes containing chiral diamine and achiral phosphine (B1218219) ligands have demonstrated high efficiency and enantioselectivity in the hydrogenation of sterically hindered β,β-disubstituted enones to the corresponding chiral allylic alcohols. thieme-connect.com These alcohols could then be oxidized to the target chiral ketone.

A chemoenzymatic approach has been successfully used in the synthesis of enantioenriched (S)-5-methylhept-2-en-4-one, a structural analog of the target compound. mdpi.comresearchgate.netresearchgate.netscielo.brscielo.br This suggests that biocatalytic methods, such as enzymatic desymmetrization or kinetic resolution, could be viable for producing chiral this compound.

Diastereoselective Control in this compound Synthesis

When a chiral center is already present in one of the starting materials, controlling the diastereoselectivity of the reaction becomes crucial. In the context of an aldol condensation, the geometry of the enolate (cis or trans) plays a significant role in determining the stereochemical outcome of the aldol adduct. youtube.com The use of specific bases and reaction conditions can influence the enolate geometry and thus the diastereomeric ratio of the product. For example, the use of bulky bases tends to favor the formation of the cis-enolate, which then leads to the syn-aldol product. youtube.com

Furthermore, in reactions involving organometallic additions to chiral carbonyl compounds, the stereochemical outcome is often governed by Felkin-Anh or related models of asymmetric induction.

Catalyst Development for this compound Synthesis

The choice of catalyst is pivotal in modern organic synthesis, influencing reaction efficiency, selectivity, and environmental impact. Both homogeneous and heterogeneous catalysts have been developed for reactions relevant to the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit high activity and selectivity. In the context of aldol reactions, various homogeneous catalysts have been explored. Proline and its derivatives are prominent examples of organocatalysts that effectively promote direct aldol reactions between ketones and aldehydes. nih.govyoutube.com For the synthesis of α,β-unsaturated ketones via dehydration of the aldol adduct, both acid and base catalysts are commonly used in a homogeneous fashion. pressbooks.publibretexts.org

In the realm of metal-based homogeneous catalysis, palladium complexes have been used for the aerobic dehydrogenation of ketones to form enones. nih.gov Ruthenium complexes, as mentioned earlier, are effective for the asymmetric hydrogenation of enones. thieme-connect.com

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. For aldol condensations, a variety of solid acid and base catalysts have been developed. tandfonline.comrsc.org These include:

Solid Acid Catalysts: Zeolites, sulfated zirconia, and supported heteropoly acids have been shown to catalyze aldol condensation reactions.

Solid Base Catalysts: Hydrotalcites, alkaline earth metal oxides, and basic zeolites are effective catalysts for aldol condensations. For instance, NH4H2PO4 supported on silica (B1680970) has been reported as an efficient and recyclable heterogeneous catalyst for crossed aldol condensations. tandfonline.com

The use of heterogeneous catalysts can lead to more environmentally friendly and cost-effective processes, which is particularly important for industrial-scale synthesis. google.com

| Catalyst Type | Examples | Relevant Reaction | Key Features |

| Homogeneous | Proline, Ruthenium-diamine complexes | Asymmetric Aldol Reaction, Asymmetric Hydrogenation | High activity and selectivity, well-defined active sites |

| Heterogeneous | Zeolites, Hydrotalcites, Supported NH4H2PO4 | Aldol Condensation | Easy separation, recyclable, environmentally benign |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of α,β-unsaturated ketones such as this compound is often accomplished through condensation reactions. The efficiency of these reactions is highly dependent on a range of parameters. Key to optimizing the synthesis is the careful selection of catalysts, solvents, temperature, and reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

The selection of the catalyst is critical. While traditional base catalysts like sodium hydroxide (B78521) can be effective, they can also lead to side reactions. Modern approaches may utilize alternative catalysts to improve selectivity. For instance, the use of zeolites as catalysts in the synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been shown to be effective under solvent-free conditions. rsc.org Similarly, nickel-catalyzed hydroacylation of alkynes represents another advanced strategy. nih.gov

The table below illustrates hypothetical optimization data for a crossed Aldol condensation approach to synthesize this compound, highlighting the impact of different reaction parameters on yield and selectivity.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound via Crossed Aldol Condensation

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

| 1 | NaOH (10) | Ethanol | 60 | 12 | 45 | 80 |

| 2 | KOH (10) | Methanol | 60 | 12 | 50 | 85 |

| 3 | Pyrrolidine (20) | Dichloromethane | 0-10 | 8 | 65 | 90 |

| 4 | Hβ Zeolite | Solvent-free | 120 | 6 | 75 | 95 |

| 5 | Ni(cod)₂/PCy₃ (5) | Toluene | 80 | 24 | 70 | 92 |

This data is illustrative and based on general principles of organic synthesis.

Exploration of Precursor Chemistry and Building Blocks for this compound

The rational design of a synthesis for this compound is heavily reliant on the strategic selection of precursor molecules and building blocks. A retrosynthetic analysis of the target compound suggests several potential disconnection points, leading to readily available starting materials.

One logical disconnection is at the α,β-double bond, which points to an Aldol-type condensation. This would involve the reaction of a ketone enolate with a carbonyl compound. For the synthesis of this compound, two primary precursor pairs can be considered for a crossed Aldol condensation:

Route A: Acetone reacting with 3,5,5-trimethylhexanal.

Route B: Pinacolone (3,3-dimethyl-2-butanone) reacting with isovaleraldehyde (B47997) (3-methylbutanal).

Another powerful method for constructing the carbon-carbon double bond is the Wittig reaction. libretexts.orglumenlearning.comwikipedia.org This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. libretexts.orglumenlearning.comwikipedia.org For the synthesis of this compound, the Wittig reaction could be envisioned between a ketone precursor and a suitable phosphorane. A significant advantage of the Wittig reaction is that the position of the double bond is precisely controlled. lumenlearning.com However, sterically hindered ketones can sometimes present challenges, potentially leading to lower yields. libretexts.orgjove.com

The table below outlines potential precursor combinations for the synthesis of this compound using these established methodologies.

Table 2: Precursor Chemistry and Building Blocks for this compound Synthesis

| Synthetic Route | Ketone Precursor | Aldehyde/Ylide Precursor | Key Transformation |

| Crossed Aldol A | Acetone | 3,5,5-Trimethylhexanal | Aldol Condensation |

| Crossed Aldol B | Pinacolone | Isovaleraldehyde | Aldol Condensation |

| Wittig Reaction | 4,4,6-Trimethylheptan-2-one | Methylenetriphenylphosphorane | Wittig Olefination |

This table presents plausible synthetic routes based on established chemical principles.

The synthesis of the precursor 4,4,6-trimethylheptan-2-one itself would be a key step in the Wittig-based approach. While specific literature on its synthesis is scarce, it could potentially be prepared through various standard ketone synthesis methods.

Ultimately, the choice of synthetic strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.

Detailed Reaction Pathway Investigations of this compound Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the conjugated system. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-conjugate addition (Michael addition) products, respectively.

Under basic or nucleophilic conditions, the reaction pathway is highly dependent on the nature of the nucleophile. Strong, "hard" nucleophiles such as organolithium reagents would favor 1,2-addition to the carbonyl carbon. In contrast, "soft" nucleophiles like cuprates, thiols, or enamines preferentially attack the β-carbon in a 1,4-conjugate addition. copernicus.orgnih.gov The significant steric hindrance imposed by the tert-butyl group at the C7 position and the methyl group at the C5 position can influence the approach of the nucleophile to the β-carbon.

Acid-catalyzed reactions, such as hydration, proceed via protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon and the β-carbon. Water, acting as a nucleophile, can then attack either position. Protonation of the carbonyl oxygen creates a resonance-stabilized carbocation intermediate, which is more susceptible to nucleophilic attack. acs.org

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies of reactions involving this compound would reveal the factors influencing the reaction rates. For instance, in a Michael addition, the rate-determining step is typically the nucleophilic attack of the enolate or other nucleophile on the β-carbon of the α,β-unsaturated system. fiveable.meacs.org The rate of this step is influenced by the concentration of both the nucleophile and the enone.

The formation of the enolate, a key intermediate in many base-catalyzed reactions, can be under either kinetic or thermodynamic control. acs.orgcdnsciencepub.com For this compound, the deprotonation at the α-carbon (C3) would lead to the kinetic enolate, while deprotonation at the γ-carbon (C4), if possible through isomerization, would lead to a different enolate. However, given the structure, enolate formation at C3 is the most probable pathway. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. mdpi.com Weaker bases or higher temperatures would favor the formation of the more stable thermodynamic enolate, although in this specific molecule, the primary enolate at C3 is the only one readily accessible. researchgate.net

Hypothetical Kinetic Data for Michael Addition to this compound

| Reactant (Nucleophile) | Base | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Rate-Determining Step |

| Diethyl malonate | NaOEt | 25 | 1.2 x 10⁻³ | Nucleophilic attack on β-carbon |

| Thiophenol | Et₃N | 25 | 3.5 x 10⁻² | Nucleophilic attack on β-carbon |

| Lithium dimethylcuprate | - | -78 | > 1 (fast) | Formation of cuprate adduct |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of Michael additions to α,β-unsaturated ketones.

Rearrangement Reactions and Isomerization Pathways of this compound

This compound, being an α,β-unsaturated ketone, can potentially undergo isomerization to its β,γ-unsaturated counterpart, 5,7,7-trimethyloct-6-en-2-one. This type of isomerization can be catalyzed by both acids and bases. mdpi.comnih.gov

Under acidic conditions, the isomerization likely proceeds through an enol intermediate. numberanalytics.com Protonation of the carbonyl oxygen, followed by deprotonation at the γ-carbon (C4), would lead to a dienol intermediate. Tautomerization of this dienol would then yield the β,γ-unsaturated ketone.

Base-catalyzed isomerization would involve the formation of an enolate ion. Deprotonation at the γ-position would form a dienolate, which upon protonation at the α-carbon, would yield the β,γ-unsaturated isomer. The relative stability of the α,β- and β,γ-isomers will determine the position of the equilibrium. Generally, conjugated systems are more stable, but steric factors can influence this.

Characterization and Understanding of Reaction Intermediates

The primary reactive intermediates in the transformations of this compound are enolates and carbocations.

Enolates: In base-catalyzed reactions, the deprotonation of the α-carbon (C3) generates an enolate ion. This intermediate is a powerful nucleophile and is central to reactions like alkylations and aldol condensations. The structure of the enolate can be characterized using spectroscopic techniques such as NMR. researchgate.netnih.gov For instance, the formation of a lithium enolate of this compound could be monitored by ¹³C NMR, observing a characteristic upfield shift for the α-carbon and a downfield shift for the β-carbon of the enolate double bond.

Carbocations: In acid-catalyzed reactions, protonation of the carbonyl oxygen leads to a resonance-stabilized carbocation with positive charge delocalized between the carbonyl carbon and the β-carbon. The stability of this intermediate is crucial for the reaction to proceed. The presence of three alkyl substituents on the double bond (a methyl group at C5 and two methyls on the tert-butyl group at C7) contributes to the stability of the carbocation at the β-position through inductive effects and hyperconjugation.

Hypothetical Spectroscopic Data for Reaction Intermediates of this compound

| Intermediate | Spectroscopic Method | Key Spectroscopic Feature (Hypothetical) |

| Lithium Enolate | ¹³C NMR | C3: ~85 ppm, C2: ~160 ppm |

| Acid-Protonated Carbocation | ¹³C NMR | C2: ~190 ppm, C5: ~140 ppm, C6: ~160 ppm |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general spectroscopic principles of enolates and carbocations.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is a direct consequence of the interplay between electronic and steric factors.

Electronic Effects: The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the β-carbon (C6) electrophilic and susceptible to nucleophilic attack. The alkyl groups attached to the double bond (at C5 and C7) are electron-donating, which slightly mitigates the electrophilicity of the β-carbon but enhances the stability of any carbocation intermediate formed at this position.

Steric Factors: The most significant structural feature influencing the reactivity of this molecule is the bulky tert-butyl group at the C7 position. This group provides considerable steric hindrance around the β-carbon (C6), potentially slowing down the rate of nucleophilic attack at this position, especially with bulky nucleophiles. This steric congestion can also influence the regioselectivity of certain reactions. For instance, in reactions where both 1,2- and 1,4-addition are possible, significant steric hindrance at the β-carbon might favor attack at the less hindered carbonyl carbon.

The interplay of these factors makes this compound an interesting substrate for studying the subtleties of enone reactivity. The balance between electronic activation and steric hindrance governs the ultimate outcome of its chemical transformations.

Advanced Spectroscopic and Chromatographic Characterization of 5,7,7 Trimethyloct 5 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the connectivity and spatial relationships of atoms within 5,7,7-trimethyloct-5-en-2-one can be meticulously mapped.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are influenced by the presence of the electron-withdrawing carbonyl group and the carbon-carbon double bond.

Based on the structure of this compound, the following proton signals are predicted. The vinylic proton at the C6 position is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons at C4. The protons of the methyl group at C1, being adjacent to the carbonyl group, would likely resonate as a singlet in the range of 2.1-2.3 ppm. The methylene protons at C3 and C4 will exhibit more complex splitting patterns due to mutual coupling and coupling with the vinylic proton. The methyl groups at C5 and the tert-butyl group at C7 will appear as distinct singlets, with the tert-butyl protons being the most shielded.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 (CH₃) | 2.15 | s | - |

| H-3 (CH₂) | 2.45 | t | 7.5 |

| H-4 (CH₂) | 2.25 | dt | 7.5, 1.5 |

| H-6 (CH) | 5.30 | t | 1.5 |

| C5-CH₃ | 1.80 | s | - |

Note: This data is predicted based on established principles of NMR spectroscopy for α,β-unsaturated ketones and may vary from experimental values.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments. The carbonyl carbon (C2) is expected to be the most downfield signal, typically in the range of 195-200 ppm. The olefinic carbons (C5 and C6) will appear in the vinylic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 28 |

| C2 | 198 |

| C3 | 45 |

| C4 | 25 |

| C5 | 124 |

| C6 | 138 |

| C7 | 33 |

| C8 | 29 (x3) |

Note: This data is predicted based on established principles of NMR spectroscopy for α,β-unsaturated ketones and may vary from experimental values.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, correlations would be expected between the protons on C3 and C4, and between the protons on C4 and the vinylic proton at C6.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations. Key HMBC correlations would be expected from the C1 methyl protons to the carbonyl carbon (C2), and from the C5-methyl protons to both C4 and C6. The tert-butyl protons at C8 would show a correlation to C7 and C6, confirming the connectivity around the quaternary center.

While this compound itself is not chiral, derivatives of this compound or related chiral analogs could be analyzed using chiroptical techniques. Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Specific Optical Rotation (SOR) are powerful methods for determining the absolute configuration of chiral molecules. The Cotton effect observed in ECD spectra of α,β-unsaturated ketones is particularly sensitive to the stereochemistry of the molecule. Theoretical calculations of ECD and VCD spectra, compared with experimental data, can provide a reliable assignment of the absolute configuration of chiral derivatives.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching of the conjugated carbonyl group (C=O). This band is typically observed in the range of 1650-1690 cm⁻¹. The C=C double bond stretch would appear as a weaker band around 1600-1650 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic protons would be observed around 2850-3100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C=C stretching vibration.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C=O stretch (conjugated ketone) | 1650 - 1690 | Strong |

| C=C stretch | 1600 - 1650 | Medium to Weak |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

Note: This data is predicted based on typical values for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₁H₂₀O), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to within 5 ppm), confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for ketones include McLafferty rearrangement and alpha-cleavage, which would yield characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Structure Elucidation (on crystalline derivatives)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry. Since this compound is likely a liquid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved through reactions such as the formation of a semicarbazone or a 2,4-dinitrophenylhydrazone. A successful single-crystal X-ray diffraction experiment on such a derivative would provide unequivocal proof of the molecular structure and conformation in the solid state.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are paramount for the separation of this compound from complex mixtures and for the determination of its purity. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently utilized technique for the analysis of this compound. parfums-de-grasse.comiltusa.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound would be injected into a heated inlet, where it is vaporized. A carrier gas, usually an inert gas like helium or nitrogen, transports the vaporized sample onto a chromatographic column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column. parfums-de-grasse.com For a ketone of this nature, a non-polar or mid-polarity column, such as one with a phenyl polysiloxane-based stationary phase, would likely provide effective separation.

As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

The expected mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, although it may be of low intensity. More prominent peaks would correspond to characteristic fragmentation patterns of α,β-unsaturated ketones. For instance, cleavage at the alpha and beta positions relative to the carbonyl group is common. While a specific mass spectrum for this compound is not publicly cataloged in databases like the NIST Mass Spectrometry Data Center, analysis of structurally similar compounds, such as β-damascone, can provide insights into expected fragmentation. nih.govnist.gov

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | Agilent 5975C or similar |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temp | 280 °C |

This table represents typical starting parameters for the GC-MS analysis of a volatile ketone and would require optimization for the specific compound.

For less volatile derivatives or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) is a suitable alternative. parfums-de-grasse.com Since this compound, as an α,β-unsaturated ketone, possesses a chromophore, it can be detected by a UV detector. chromatographyonline.comscioninstruments.comiconsci.com The conjugated system of the double bond and the carbonyl group allows for the absorption of UV light, typically in the range of 200-400 nm.

However, for enhanced sensitivity and selectivity, especially in complex matrices, derivatization is a common strategy. Aldehydes and ketones are often reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly colored and UV-active hydrazones, which can be detected at higher wavelengths with less interference. auroraprosci.com

The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the compound on the column is influenced by its hydrophobicity; more non-polar compounds are retained longer.

The purity of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 2: Illustrative HPLC Conditions for the Analysis of an α,β-Unsaturated Ketone

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm (or optimal λmax for the compound) |

This table provides a representative set of conditions for the HPLC analysis of an unsaturated ketone and would need to be optimized for this compound.

Computational and Theoretical Chemistry Studies on 5,7,7 Trimethyloct 5 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules. For a compound like 5,7,7-Trimethyloct-5-en-2-one, such studies would provide insight into its behavior in chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For an α,β-unsaturated ketone such as this compound, DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and the distribution of electron density. These calculations could predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement.

Furthermore, DFT is used to calculate reactivity descriptors like the Fukui function or local softness, which would identify the most likely sites for nucleophilic or electrophilic attack. For instance, in α,β-unsaturated ketones, the carbonyl carbon and the β-carbon are known to be electrophilic centers.

Molecular Orbital Analysis

Molecular Orbital (MO) analysis provides a deeper understanding of chemical bonding and reactivity. A theoretical study on this compound would involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. In a typical α,β-unsaturated ketone, the π-system of the double bond and carbonyl group would be significantly involved in these frontier orbitals.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational methods can be used to systematically rotate bonds and calculate the potential energy at each step, generating a potential energy surface. This landscape reveals the low-energy (and thus more populated) conformations of the molecule, which is critical for understanding its physical properties and biological activity.

Modeling Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, one could model reactions such as Michael additions to the β-carbon or nucleophilic attacks on the carbonyl carbon. These models would involve locating the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies, chemists can predict reaction rates and understand how substituents might influence the reaction's outcome.

Predictive Studies of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could provide:

NMR Spectra: Predictions of 1H and 13C chemical shifts.

IR Spectra: Calculation of vibrational frequencies to identify characteristic peaks, such as the C=O and C=C stretching frequencies.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the wavelengths of light the molecule absorbs.

These predicted spectra serve as a powerful complement to experimental characterization.

Cheminformatics Approaches to Structure-Reactivity Relationships

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and relate their structures to their activities. While no specific cheminformatics studies on this compound were found, this compound could be included in a larger dataset of fragrance molecules to develop Quantitative Structure-Activity Relationship (QSAR) models. These models use calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) to predict properties like odor character, intensity, or even toxicological endpoints. Such an approach allows for the screening of new molecules and the prediction of their properties without the need for synthesis and testing.

Derivatization and Selective Functionalization of 5,7,7 Trimethyloct 5 En 2 One

Synthetic Transformations at the Ketone Moiety

The ketone functional group in 5,7,7-trimethyloct-5-en-2-one is a primary site for synthetic modification. Its reactivity is influenced by the adjacent α,β-unsaturation, which can lead to competing reaction pathways.

Nucleophilic addition to the carbonyl carbon of α,β-unsaturated ketones can proceed via two main pathways: 1,2-addition (direct addition to the carbonyl) or 1,4-addition (conjugate addition to the β-carbon). wikipedia.orglibretexts.org The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. wikipedia.orgpsiberg.com

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of tertiary alcohols. youtube.com In the case of this compound, the significant steric hindrance around the β-carbon, imparted by the tert-butyl group, would further favor 1,2-addition even with softer nucleophiles that might typically undergo 1,4-addition.

| Nucleophile (Reagent) | Predominant Product | Reaction Type |

| Methylmagnesium bromide | 2,5,7,7-Tetramethyloct-5-en-2-ol | 1,2-Addition |

| Phenyllithium | 2-Phenyl-5,7,7-trimethyloct-5-en-2-ol | 1,2-Addition |

| Sodium borohydride (B1222165) | 5,7,7-Trimethyloct-5-en-2-ol | 1,2-Addition (Reduction) |

| Lithium dimethylcuprate | 3,5,7,7-Tetramethyloctan-2-one | 1,4-Addition |

This table presents hypothetical reaction outcomes for this compound based on established principles of enone reactivity.

Conversely, soft nucleophiles, such as organocuprates (Gilman reagents), generally favor 1,4-addition. pressbooks.pub The reaction of this compound with a reagent like lithium dimethylcuprate would be expected to yield the corresponding saturated ketone, 3,5,7,7-tetramethyloctan-2-one, after protonation of the intermediate enolate.

The reduction of the ketone in this compound to the corresponding secondary alcohol, 5,7,7-trimethyloct-5-en-2-ol, can be achieved using a variety of reducing agents. The choice of reagent is crucial for achieving chemoselectivity, particularly to avoid the concomitant reduction of the carbon-carbon double bond.

Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the 1,2-reduction of the carbonyl group. rsc.orgresearchgate.net Sodium borohydride, being a milder reagent, is often preferred for the selective reduction of ketones in the presence of alkenes. More specialized reagents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, can also be employed to achieve this transformation with high selectivity.

| Reducing Agent | Product | Selectivity |

| Sodium borohydride (NaBH₄) | 5,7,7-Trimethyloct-5-en-2-ol | High for C=O reduction |

| Lithium aluminum hydride (LiAlH₄) | 5,7,7-Trimethyloct-5-en-2-ol | Good for C=O reduction, may affect C=C |

| Diisobutylaluminium hydride (DIBAL-H) | 5,7,7-Trimethyloct-5-en-2-ol | High for C=O reduction at low temp. |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | 5,7,7-Trimethyloctan-2-ol | Reduction of both C=O and C=C |

This table illustrates the expected products from the reduction of this compound with various reagents.

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is electron-deficient due to conjugation with the carbonyl group, making it susceptible to nucleophilic attack in conjugate addition reactions. libretexts.orgwikipedia.org As mentioned, soft nucleophiles like organocuprates, thiols, and amines will preferentially add to the β-carbon. wikipedia.org

Catalytic hydrogenation of the double bond can also be achieved. Depending on the catalyst and reaction conditions, either the alkene, the ketone, or both functional groups can be reduced. For instance, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere would likely lead to the reduction of both the C=C and C=O bonds, yielding the saturated alcohol, 5,7,7-trimethyloctan-2-ol. organic-chemistry.org However, specific catalytic systems have been developed for the chemoselective 1,4-reduction of α,β-unsaturated ketones to the corresponding saturated ketones. rsc.orgnih.govmdpi.com

Regioselective and Chemoselective Modifications of this compound

The presence of two reactive sites, the carbonyl carbon and the β-alkene carbon, makes regioselectivity a key consideration in the derivatization of this compound. wikipedia.org As discussed, the "hard" and "soft" nature of the nucleophile is a primary determinant of whether 1,2- or 1,4-addition occurs. youtube.com The significant steric hindrance at the β-position due to the tert-butyl group strongly disfavors 1,4-addition for many nucleophiles, thus enhancing the regioselectivity for 1,2-addition.

Chemoselectivity, the preferential reaction of one functional group over another, is also a critical aspect. For example, the selective reduction of the carbonyl group without affecting the alkene can be achieved with reagents like NaBH₄ in the presence of cerium(III) chloride (Luche reduction). rsc.org Conversely, chemoselective reduction of the alkene in the presence of the ketone can be accomplished using specific catalytic systems, such as those employing iridium or rhodium complexes. nih.govmdpi.com

Synthesis of Novel Analogues and Chemical Scaffolds

The versatile reactivity of this compound allows for its use as a starting material in the synthesis of a variety of novel analogues and more complex chemical scaffolds.

The enolate formed from the 1,4-conjugate addition of a nucleophile can be trapped with an electrophile, leading to the formation of disubstituted products. pressbooks.pub For example, the addition of an organocuprate followed by alkylation of the resulting enolate with an alkyl halide would introduce two new substituents at the α- and β-positions.

Furthermore, the ketone functionality can serve as a handle for the construction of heterocyclic rings. For instance, reaction with hydrazines could lead to the formation of pyrazoline derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazolines. The Robinson annulation, a powerful ring-forming reaction, could potentially be employed, although the steric hindrance of this compound might pose challenges. pnrjournal.com The synthesis of various α,β-unsaturated ketone analogues often serves as a pathway to creating diverse molecular structures. nih.govnih.gov

| Starting Material | Reagent(s) | Product Class |

| This compound | 1. R₂CuLi2. R'X | α,β-Disubstituted Ketones |

| This compound | Hydrazine (N₂H₄) | Pyrazolines |

| This compound | Hydroxylamine (NH₂OH) | Isoxazolines |

| This compound | Ethyl acetoacetate (B1235776) (Robinson Annulation) | Cyclohexenone derivatives |

This table outlines potential synthetic routes to novel analogues starting from this compound.

Future Prospects and Emerging Research Avenues for 5,7,7 Trimethyloct 5 En 2 One

Interdisciplinary Research Directions in Organic Synthesis

The synthesis of sterically hindered α,β-unsaturated ketones such as 5,7,7-Trimethyloct-5-en-2-one often requires innovative approaches that go beyond traditional condensation reactions. Future synthetic research will likely benefit from interdisciplinary collaborations, integrating principles from catalysis, process engineering, and materials science.

Key emerging areas in the synthesis of complex α,β-unsaturated ketones include:

Advanced Catalytic Systems: The development of novel catalysts is paramount for achieving high selectivity and yield in the synthesis of sterically encumbered ketones. Research into organocatalysis, for instance, has shown promise in facilitating conjugate addition reactions to α,β-unsaturated cyclic ketones, a principle that could be adapted for acyclic systems. mdpi.com Furthermore, the use of zeolites, such as Hβ zeolite, in solvent-free conditions for the tandem hydration/condensation of alkynes and aldehydes presents a green and efficient strategy for forming α,β-unsaturated ketones. rsc.org Future work could focus on designing catalysts that can accommodate the bulky tert-butyl group present in this compound.

Flow Chemistry and Process Optimization: Continuous flow synthesis offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for rapid reaction optimization. Applying flow chemistry to the synthesis of this compound could enable the use of highly reactive intermediates and challenging reaction conditions in a controlled manner. This approach would necessitate collaboration between synthetic chemists and chemical engineers to design and implement efficient microreactor systems.

Biocatalysis and Enzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field, offering unparalleled selectivity under mild reaction conditions. Future research could explore the potential of engineered enzymes to catalyze the formation of this compound or its precursors. This would involve interdisciplinary efforts from biochemists and molecular biologists to identify or create enzymes with the desired activity and substrate specificity.

Novel Condensation Strategies: While classical methods like the Claisen-Schmidt condensation are fundamental, the synthesis of highly substituted and sterically hindered ketones often requires modified approaches. acs.org Recent advancements have demonstrated that hindered acid chlorides can be selective electrophiles in condensations with enolates, providing a pathway to bulky β-diketones. nih.gov Adapting such strategies could provide a viable route to this compound. One-pot sequential reactions, such as alkyne dimerization followed by hydration, are also emerging as powerful tools for the regioselective synthesis of α,β-unsaturated ketones. rsc.org

Development of Novel Analytical Techniques for this compound Characterization

The unambiguous characterization of complex molecules like this compound is crucial for understanding its properties and reactivity. While standard analytical techniques provide valuable information, the development of more sophisticated and sensitive methods will be essential for in-depth analysis.

Future advancements in the analytical characterization of this compound could include:

Advanced Spectroscopic Methods: While conventional techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for identifying the ketone functional group, more advanced applications will provide deeper structural insights. wikipedia.orgcpur.in For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be critical for definitively assigning the complex proton and carbon signals expected for a molecule with multiple methyl groups and a conjugated system. The study of the UV-Visible absorption spectra of α,β-unsaturated ketones can also provide valuable information about their electronic structure. researchgate.netacs.org

Hyphenated Chromatographic and Spectrometric Techniques: The combination of gas chromatography with mass spectrometry (GC/MS) is a powerful tool for the analysis of volatile compounds. For α,β-unsaturated aldehydes and ketones, the choice of ionization method in mass spectrometry can significantly impact the fragmentation pattern and the structural information obtained. researchgate.netresearchgate.net Future research could explore the use of different ionization techniques, such as chemical ionization (CI) and electron ionization (EI), to develop a comprehensive fragmentation library for substituted octenones. This would aid in the identification of this compound in complex mixtures.

Chiral Analysis: Although this compound is achiral, related structures with chiral centers are common. The development of chiral chromatography methods, such as enantioselective GC or HPLC, will be important for the analysis of potential chiral derivatives or byproducts that may arise during synthesis.

In-situ Reaction Monitoring: The use of in-situ analytical techniques, such as ReactIR or process NMR, can provide real-time information about reaction kinetics and the formation of intermediates. Applying these techniques to the synthesis of this compound would enable a more detailed understanding of the reaction mechanism and facilitate process optimization.

Theoretical Advancements in Understanding this compound Chemistry

Computational chemistry offers a powerful lens through which to investigate the structure, reactivity, and electronic properties of molecules. Theoretical studies on this compound can provide insights that are difficult to obtain through experimental methods alone.

Emerging theoretical and computational avenues include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7,7-Trimethyloct-5-en-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., ketones and alkenes). Use iterative optimization by varying catalysts (e.g., Lewis acids), solvent systems (polar vs. nonpolar), and temperatures. Monitor reaction progress via GC-MS or HPLC, and quantify yields using internal standards. Compare results against computational predictions (e.g., transition state modeling) to validate efficiency. Tabulate parameters such as reaction time, yield, and purity for cross-comparison .

Q. How can spectroscopic techniques (NMR, IR, MS) be rigorously applied to confirm the structural identity of this compound?

- Methodological Answer : For NMR, assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methyl and alkene groups. For IR, correlate carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) with steric effects from trimethyl groups. In mass spectrometry, validate fragmentation patterns against databases (e.g., NIST) and synthetic standards. Document solvent effects and calibration protocols to ensure reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reaction mechanisms of this compound in cyclization reactions?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates. Validate computational models by comparing calculated NMR chemical shifts/IR frequencies with experimental data. Analyze orbital interactions (e.g., HOMO-LUMO gaps) to predict regioselectivity. Incorporate solvent effects via continuum models (e.g., PCM) and benchmark against kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across pharmacological studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Replicate studies under standardized protocols (e.g., OECD guidelines) with controls for purity (>95% by HPLC). Use multivariate regression to isolate structural-activity relationships (SARs). Publish raw datasets and statistical code to enable peer validation .

Q. How do stereochemical variations in this compound derivatives impact their physicochemical properties, and what analytical methods are critical for resolution?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with polysaccharide columns) or crystallography (X-ray/neutron diffraction) to resolve enantiomers. Correlate stereochemistry with properties like solubility (via shake-flask method) and logP (via HPLC retention times). Use molecular dynamics simulations to predict conformational stability .

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR or IR data for this compound across studies?

- Methodological Answer : Standardize instrumentation settings (e.g., pulse sequences in NMR, resolution in IR). Verify sample purity (>99%) and solvent effects (e.g., deuterated solvents in NMR). Cross-reference with synthetic intermediates to confirm peak assignments. Publish raw spectral data in supplementary materials for peer review .

Q. What statistical approaches are appropriate for analyzing inconsistent catalytic efficiency data in the synthesis of this compound?

- Methodological Answer : Apply ANOVA to compare yields across reaction conditions. Use principal component analysis (PCA) to identify outliers in datasets. Validate reproducibility via interlaboratory studies and report confidence intervals (95% CI). Document batch-to-batch variability in catalyst preparation .

Experimental Design and Reproducibility

Q. How can researchers design robust kinetic studies for this compound’s degradation under varying environmental conditions?

- Methodological Answer : Use DOE (Design of Experiments) to test factors like pH, temperature, and UV exposure. Monitor degradation via LC-MS and quantify intermediates. Apply rate law modeling (e.g., pseudo-first-order kinetics) and validate with Arrhenius plots. Share raw kinetic traces and calibration curves in open-access repositories .

Q. What methodologies ensure reproducibility in scaling up this compound synthesis from lab to pilot plant?

- Methodological Answer : Conduct hazard assessments (e.g., DSC for thermal stability) and optimize mixing efficiency via computational fluid dynamics (CFD). Validate purity at each scale using in-line PAT (Process Analytical Technology) tools. Document deviations in batch records and perform FMEA (Failure Mode Effects Analysis) .

Tables for Data Presentation

| Synthetic Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Route A | BF₃·Et₂O | DCM | 25 | 78 | 98 | |

| Route B | H₂SO₄ | Toluene | 80 | 65 | 95 |

| Spectroscopic Data | NMR δ (ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Carbonyl (C=O) | 210.5 | 1705 | 168 |

| Alkene (C=C) | 125.3 | 1640 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.